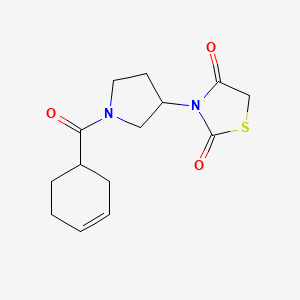

3-(1-(Cyclohex-3-enecarbonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

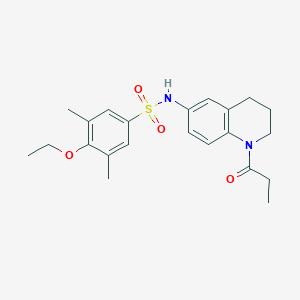

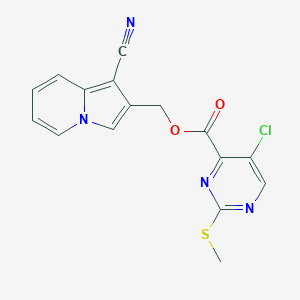

The compound “3-(1-(Cyclohex-3-enecarbonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione” is a versatile material used in scientific research. It is a heterocyclic compound that consists of a five-membered saturated thiazolidine ring with sulfur at 1 and nitrogen at 3, along with two carbonyl functional groups at the 2 and 4 positions .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The structure also includes a thiazolidin-2,4-dione (TZD) moiety, which plays a central role in the biological functioning of several essential molecules .Chemical Reactions Analysis

The chemical reactions involving this compound are influenced by the pyrrolidine ring and its derivatives. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are influenced by the presence of the pyrrolidine ring and the thiazolidin-2,4-dione (TZD) moiety. The TZD moiety is a highly utilized and versatile moiety that exhibits a wide range of biological activities .Scientific Research Applications

Anticancer Activity

Thiazolidine derivatives have been synthesized and evaluated for their anticancer activity against various cancer cell lines, showcasing significant anti-proliferative effects. The structural modifications, such as the incorporation of cyclohexane-1,3-dione, have led to compounds with enhanced activity against specific cancer types, including breast, lung, colon, ovary, and liver cancers. These findings highlight the potential of thiazolidine derivatives in cancer therapy research (Mohareb et al., 2021).

Antimicrobial and Antifungal Properties

Several studies have synthesized thiazolidine-2,4-dione derivatives with various substituents to assess their antimicrobial and antifungal efficacy. These compounds have shown significant activity against gram-positive bacteria and fungi, such as Staphylococcus aureus and Aspergillus species, underscoring their potential in developing new antimicrobial agents (Prakash et al., 2011).

Hypoglycemic and Hypolipidemic Effects

The structural analogs of 3-(1-(Cyclohex-3-enecarbonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione have been investigated for their hypoglycemic and hypolipidemic activities in in vitro and in vivo models. These studies provide insights into the potential therapeutic applications of thiazolidine derivatives in treating metabolic disorders, including type 2 diabetes and dyslipidemia (Kim et al., 2004).

Synthesis and Biological Activity Studies

Research has also focused on the efficient synthesis of thiazolidine derivatives and their subsequent evaluation for various biological activities. These studies aim to enhance the understanding of the structure-activity relationships (SAR) within this class of compounds, contributing to the design of more potent and selective therapeutic agents (Kumar et al., 2013).

Mechanism of Action

Target of Action

The primary target of 3-(1-(Cyclohex-3-enecarbonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione is the Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ) receptor . This receptor plays a crucial role in regulating insulin sensitivity and is a significant target for antidiabetic drugs .

Mode of Action

3-(1-(Cyclohex-3-enecarbonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione interacts with the PPAR-γ receptor, leading to its activation . The activation of PPAR-γ improves insulin resistance, which is a key factor in the development of type 2 diabetes .

Biochemical Pathways

Upon activation by 3-(1-(Cyclohex-3-enecarbonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione, the PPAR-γ receptor influences several biochemical pathways. It enhances insulin sensitivity and glucose metabolism, leading to improved glycemic control . Additionally, it may also exhibit antimicrobial action by inhibiting cytoplasmic Mur ligases .

Pharmacokinetics

Thiazolidine derivatives are generally well-absorbed and distributed in the body, and their pharmacokinetic activity can be improved through various synthetic approaches .

Result of Action

The activation of the PPAR-γ receptor by 3-(1-(Cyclohex-3-enecarbonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione results in improved insulin sensitivity and glucose metabolism . This leads to better glycemic control, which is beneficial in the management of type 2 diabetes .

properties

IUPAC Name |

3-[1-(cyclohex-3-ene-1-carbonyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3S/c17-12-9-20-14(19)16(12)11-6-7-15(8-11)13(18)10-4-2-1-3-5-10/h1-2,10-11H,3-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHQDPSXPOVTEMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1)C(=O)N2CCC(C2)N3C(=O)CSC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-(Cyclohex-3-enecarbonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(Chloromethyl)-3-(3-chloro-4-methylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2705258.png)

![N-(1,3-benzodioxol-5-ylmethyl)-3-phenyltriazolo[1,5-a]quinazolin-5-amine](/img/structure/B2705276.png)

![4-{[(4-Fluorobenzoyl)oxy]imino}-6-methylthiochromane](/img/structure/B2705280.png)